Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride is a chemical compound with significant relevance in pharmaceutical chemistry. It serves as an intermediate in the synthesis of various active pharmaceutical ingredients, particularly those targeting neurological conditions. The compound is classified as a benzoate ester, which is characterized by the presence of both a benzoic acid derivative and an amino piperidine moiety.
The compound can be sourced from various chemical suppliers and is often utilized in research settings due to its high purity (typically around 95%) and specific applications in drug development. It falls under the category of benzoate esters and is associated with the IUPAC name methyl 4-((4-aminopiperidin-1-yl)methyl)benzoate dihydrochloride. Its CAS number is 1286265-65-3, and it has a molecular formula of with a molecular weight of approximately 321.24 g/mol .
The synthesis of methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride typically involves the esterification of 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid. The process can be outlined as follows:
This method yields excellent conversion rates, often exceeding 85%, making it efficient for industrial applications.
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride participates in various chemical reactions that are essential for its functionality:
These reactions are critical for developing derivatives that may enhance therapeutic efficacy or alter pharmacokinetic properties.
The mechanism of action for methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride primarily involves its interaction with neurotransmitter receptors in the central nervous system. The piperidine moiety allows it to cross the blood-brain barrier effectively, where it may modulate neurotransmitter activity related to mood and cognition.
Research indicates that compounds with similar structures exhibit activity at serotonin and dopamine receptors, suggesting potential uses in treating anxiety disorders or depression.
The compound should be stored at controlled temperatures (typically around +5°C) to maintain stability and prevent degradation .
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride has numerous applications in scientific research:
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride represents a strategically significant molecular hybrid combining benzoate ester functionality with a 4-aminopiperidine moiety. Its systematic IUPAC name precisely defines the substituent positions: the benzoate ester group is para-substituted with an aminopiperidine-containing methylene linker attached specifically at the piperidine nitrogen (N1-position) and the amino group at the C4-position of the piperidine ring [1] [7]. This connectivity pattern differentiates it from potential positional isomers such as methyl 4-(piperidin-4-ylamino)benzoate (where the piperidine connects directly via the amino group) or methyl 4-(2-(4-aminopiperidin-1-yl)ethyl)benzoate (featuring a longer ethylene linker) [8]. The dihydrochloride salt form, evident in its molecular formula C₁₄H₂₁Cl₂N₂O₂, enhances aqueous solubility and crystallinity crucial for pharmaceutical processing, contrasting with the free base form represented by methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate (C₁₄H₂₀N₂O₂) [1] [5] [7].
The molecular architecture integrates three key pharmacophoric elements: (1) a lipophilic benzoate ester capable of π-stacking interactions, (2) a basic aminopiperidine center (pKa ~10-11) that can be protonated under physiological conditions, and (3) a methylene linker providing torsional flexibility for binding mode optimization. This arrangement creates a distinct spatial orientation where the aromatic plane and the piperidine ring can adopt perpendicular or parallel conformations depending on crystal packing forces and solvation environments [8]. The protonation state of the piperidine nitrogen significantly influences the molecule's electrostatic potential, with the dihydrochloride salt form exhibiting enhanced polarity and hydrogen-bonding capacity compared to the free base [1].
Piperidine scaffolds have undergone substantial evolution in drug discovery, transitioning from simple alkaloid analogs to sophisticated, strategically functionalized pharmacophores. Early medicinal applications exploited the inherent basic character of piperidine in analgesics (e.g., meperidine) and antipsychotics (e.g., haloperidol derivatives). The late 20th century witnessed deliberate ring functionalization, particularly 4-aminopiperidine derivatives, to enhance target affinity and selectivity. This evolution recognized the 4-aminopiperidine moiety as a versatile bioisostere for natural polyamines while offering superior metabolic stability and synthetic tractability [2].
The incorporation of 4-aminopiperidine into kinase inhibitor design, particularly against serine/threonine kinases like Nek2, represents a significant therapeutic advancement. Research demonstrated that installing the 4-aminopiperidine group at strategic positions dramatically improved both binding affinity and kinase selectivity profiles. For instance, hybrid inhibitors merging aminopyridine cores with 4-aminopiperidine-substituted benzyl ethers achieved sub-100 nM IC₅₀ values against Nek2 while maintaining >30-fold selectivity against structurally related kinases like Plk1 [2]. The 4-aminopiperidine moiety facilitated critical hydrogen-bonding interactions with kinase hinge regions and backbone carbonyls, while its basic nitrogen contributed to favorable cation-pi interactions with aromatic residues in hydrophobic binding pockets. These strategic advantages cemented 4-aminopiperidine as a privileged substructure in modern drug design, particularly for oncology targets [2].
The integration of 4-aminopiperidine with benzoate esters follows three fundamental design principles established through structure-activity relationship (SAR) studies:
Linker Optimization: A methylene (-CH₂-) bridge between piperidine nitrogen and benzoate para-position provides optimal spatial separation while maintaining conformational flexibility. This linker length permits simultaneous engagement with complementary binding pockets without steric strain. Shortening to direct attachment or lengthening to ethylene linkers reduced Nek2 inhibition by >10-fold in hybrid inhibitors [2].
Amino Group Positioning: The equatorial 4-amino group on piperidine serves as a critical hydrogen-bond donor/acceptor pair. Its strategic placement enables bidentate interactions with kinase catalytic residues. Converting to 3-amino or N-methyl-4-amino analogs diminished Nek2 inhibition by 3-5 fold, confirming the requirement for a primary amine at C4 [2] [7].
Electronic Modulation: Substituents on the benzoate ring profoundly influence electron distribution and binding efficiency. Electron-donating groups (e.g., methoxy) enhance π-system nucleophilicity for cation-pi interactions, while electron-withdrawing groups (e.g., cyano) improve metabolic stability. The methyl ester itself acts as a biodegradable moiety amenable to hydrolysis in vivo, potentially generating active acid metabolites [3] [6].
Table 1: Structural Optimization Principles for Aminopiperidine-Benzoate Hybrids
Structural Feature | Design Rationale | Impact on Properties |
---|---|---|
Methylene Linker | Balances conformational flexibility with distance constraints | Prevents up to 10-fold potency loss vs. shorter/longer linkers |
C4-Amino Group | Enables bidentate H-bonding with kinase hinge region | 3-5x potency reduction with positional isomers |
Para-Substitution | Maximizes binding pocket occupancy and avoids steric clash | Ortho/meta isomers show 50-70% reduced activity |
Methyl Ester | Provides hydrolyzable prodrug functionality | Enhances cell permeability vs. carboxylic acid |
These principles collectively enable targeted molecular recognition while balancing physicochemical properties. The benzoate ester serves as a versatile synthetic handle for downstream derivatization via ester hydrolysis or transesterification, facilitating rapid analog generation [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: